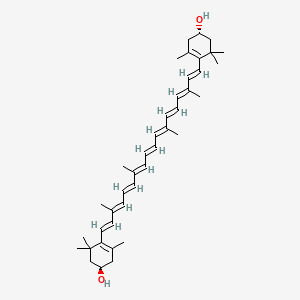
Meso-zeaxanthin
描述
中消旋玉米黄质是一种叶黄素类胡萝卜素,是玉米黄质的三种立体异构体之一。 它是自然界中第二丰富的形式,仅次于3R,3'R-玉米黄质,后者由植物和藻类产生 。 这种化合物由于其蓝光过滤特性和抗氧化能力,对最佳视觉表现至关重要 。
作用机制
中消旋玉米黄质主要通过其抗氧化特性发挥作用。 它可以猝灭活性氧物质,限制膜磷脂过氧化并减轻氧化损伤 。 中消旋玉米黄质还可以过滤蓝光,减少色差和眩光,从而增强视觉表现 。 该化合物与视网膜中特定的叶黄素结合蛋白结合,促进其选择性摄取和在黄斑中的定位 。
生化分析
Biochemical Properties
Meso-zeaxanthin exhibits significant antioxidant properties, scavenging free radicals such as superoxide, hydroxyl, and nitric oxide radicals . It interacts with various enzymes and proteins, including catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, this compound inhibits tissue lipid peroxidation, further contributing to its protective role in biochemical reactions .
Cellular Effects
This compound influences several cellular processes, particularly in retinal cells. It enhances cell function by increasing the levels of antioxidant enzymes, thereby reducing oxidative stress . This compound also affects cell signaling pathways and gene expression, promoting cellular homeostasis and protecting against age-related macular degeneration . Its anti-inflammatory properties contribute to maintaining cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins in the retina, such as xanthophyll-binding proteins, facilitating its localization and function . This compound also inhibits specific cytochrome P450 enzymes, reducing the production of harmful metabolites . Additionally, it induces phase II detoxifying enzymes, enhancing the cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over time, maintaining its antioxidant properties . Studies have demonstrated that its protective effects on cellular function persist over extended periods, both in vitro and in vivo . The degradation of this compound can occur under certain conditions, such as exposure to high temperatures and light . Long-term studies have indicated that this compound supplementation can lead to sustained improvements in retinal health and function .
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary with different dosages. At low to moderate doses, this compound exhibits protective effects on retinal cells and overall eye health . At high doses, it can lead to adverse effects, including toxicity and oxidative stress . The “No Observed-Adverse-Effect Level” (NOAEL) for this compound in animal models is significantly higher than the doses typically used in dietary supplements .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its antioxidant function. It interacts with enzymes such as catalase, superoxide dismutase, and glutathione peroxidase, enhancing their activity and promoting the detoxification of reactive oxygen species . This compound also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific binding proteins and transporters . In the retina, it binds to xanthophyll-binding proteins, facilitating its accumulation in the macula . This selective transport and distribution are crucial for its protective role in the eye, ensuring its localization in areas most susceptible to oxidative damage .
Subcellular Localization
This compound is predominantly localized in the macula of the retina, where it exerts its protective effects . It is found in high concentrations in the receptor axon layer and the inner plexiform layers of the retina . The subcellular localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments . This precise localization is essential for its function in filtering blue light and protecting against oxidative stress .
准备方法
合成路线和反应条件
中消旋玉米黄质可以通过玉米黄质酯的皂化合成。 皂化是一种碱性水解过程,可以断裂类胡萝卜素和脂质分子之间的酯键 。 该反应通常涉及在升高的温度下,在醇溶液中使用强碱,例如氢氧化钠。
工业生产方法
中消旋玉米黄质的工业生产涉及从天然来源中提取和纯化玉米黄质,然后通过皂化将其转化为中消旋玉米黄质。 该过程包括几个步骤:提取、皂化、纯化和结晶,以获得高纯度的中消旋玉米黄质 。
化学反应分析
反应类型
中消旋玉米黄质会发生各种化学反应,包括:
氧化: 中消旋玉米黄质可以被氧化形成环氧化物和其他氧化产物。
还原: 还原反应可以将中消旋玉米黄质转化为二氢玉米黄质。
取代: 取代反应可以在中消旋玉米黄质的羟基上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 酰氯和酸酐等试剂用于酯化反应。
主要产物
氧化: 环氧化物和其他氧化衍生物。
还原: 二氢玉米黄质。
取代: 中消旋玉米黄质的酯化衍生物。
科学研究应用
相似化合物的比较
中消旋玉米黄质与其他叶黄素类胡萝卜素,如叶黄素和玉米黄质进行比较。 虽然这三种化合物都存在于黄斑中并有助于视觉健康,但中消旋玉米黄质在其作为抗氧化剂的更高效力和其在黄斑中心的特定定位方面是独一无二的 。 类似的化合物包括:
叶黄素: 在黄斑外围占主导地位。
玉米黄质: 在黄斑中外围占主导地位。
中消旋玉米黄质的独特特性和特定定位使其成为增强视觉表现和防止氧化应激的宝贵化合物。
属性
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-YOPUJPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-50-1 | |
| Record name | meso-Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZEAXANTHIN, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


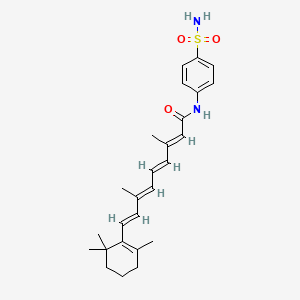
![(2,5-dioxopyrrolidin-1-yl) 3-[(E)-2-nitroethenyl]benzoate](/img/structure/B1235852.png)
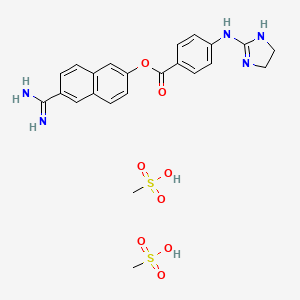
![acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B1235854.png)
![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)

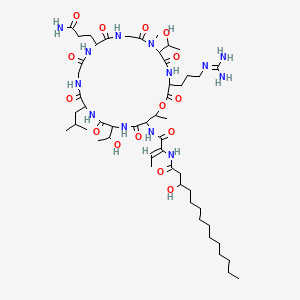
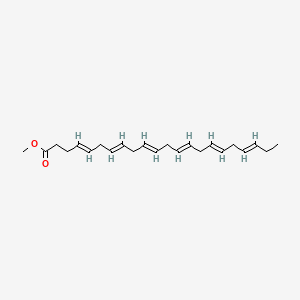


![N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1235863.png)
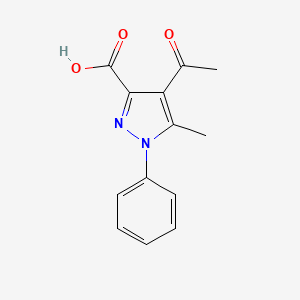
![(1R,2R,4R,6R,7R,8S,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-9-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,11,16-trione](/img/structure/B1235865.png)
![[(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1235869.png)
